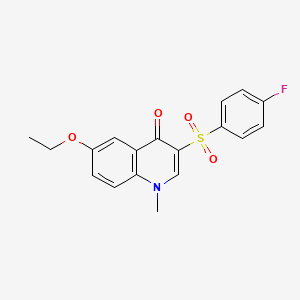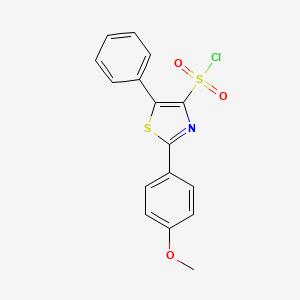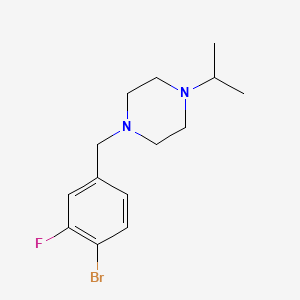
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" is a derivative of quinolone, which is a class of compounds known for their interesting chemical and physical properties. Quinolones are heterocyclic aromatic organic compounds that feature a quinoline moiety, a structure composed of a benzene ring fused to a pyridine ring. These compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
While the specific synthesis of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" is not detailed in the provided papers, similar compounds such as 6-methoxy-4-quinolone (6-MOQ) have been synthesized from precursors like 5-methoxyindole-3-acetic acid through oxidation processes . The synthesis of related compounds often involves the introduction of functional groups that can enhance the chemical reactivity and the physical properties of the molecule. For instance, the introduction of a methoxy group and a sulfonyl chloride moiety can significantly alter the fluorescence characteristics and reactivity of the quinolone core .
Molecular Structure Analysis
The molecular structure of quinolones is characterized by the presence of a quinoline skeleton, which can be modified with various substituents to yield derivatives with different properties. In the case of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one," the presence of an ethoxy group, a fluorophenylsulfonyl group, and a methyl group would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its fluorescence and reactivity.
Chemical Reactions Analysis
Quinolone derivatives can participate in a variety of chemical reactions. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been used as a fluorescence derivatization reagent for alcohols and amines in high-performance liquid chromatography (HPLC) . These reactions involve the formation of fluorescent esters and amides, respectively, which can be detected at very low concentrations. The reactivity of "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" in similar derivatization reactions would depend on the reactivity of its functional groups and the stability of the resulting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For instance, 6-MOQ exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . The stability of these compounds against light and heat is also noteworthy, as no degradation was observed for 6-MOQ under prolonged exposure to daylight and elevated temperatures . The introduction of a fluorophenylsulfonyl group in "6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one" would likely contribute to the compound's physical properties, such as its fluorescence characteristics, thermal stability, and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Fluorophore Development
6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one represents a class of compounds with significant applications in chemical synthesis and as potential fluorophores. For instance, research indicates the utility of similar quinolone derivatives in the synthesis of broad-spectrum antibacterial agents effective against resistant organisms like MRSA. The methodology focuses on optimized synthesis routes that are free from chromatographic purification, highlighting the compound's potential in drug development and large-scale production (Hashimoto et al., 2007).
Additionally, quinoline derivatives have been explored for their fluorescence properties. A study on 6-methoxy-4-quinolone, an oxidation product related to quinoline compounds, shows strong fluorescence in aqueous media across a wide pH range. This property is critical for biomedical analysis, where stable and pH-insensitive fluorophores are required. The compound's fluorescence characteristics, including a large Stokes shift and high quantum yield, make it an excellent candidate for fluorescent labeling in analytical chemistry and biological studies (Hirano et al., 2004).
Antioxidant Properties
The exploration of ethoxyquin and its analogs, including compounds structurally related to 6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one, reveals potential antioxidant applications. These compounds have been evaluated for their ability to inhibit peroxidation, with some showing efficiency comparable to alpha-tocopherol. This research underscores the role of such quinoline derivatives in developing antioxidants that could mitigate oxidative stress-related diseases (Kumar et al., 2007).
Crystal Engineering and Material Science
The role of fluorine in crystal engineering has been highlighted through the study of fluorine-substituted isoquinolines, closely related to the compound . These studies provide insights into the impact of fluorine on the molecular packing, intermolecular interactions, and overall crystal stability. Such research is pivotal for the development of materials with specific optical, electronic, or structural properties (Choudhury & Row, 2006).
Potential Antitumor Agents
Further research into quinolinone derivatives has identified their potential as antitumor agents. Novel 2-phenylquinolin-4-ones, which share a core structure with 6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one, have demonstrated significant cytotoxic activity against various cancer cell lines. These findings open avenues for the development of new anticancer drugs, highlighting the compound's relevance in oncological research (Chou et al., 2010).
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQGWAPDQDYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)



![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)
![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)
![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)
![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)
![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)